

An In-depth Technical Guide to Methyl 3,5-dimethoxybenzoate

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Compound of Interest

Compound Name: Methyl 3,5-dimethoxybenzoate

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Abstract

This technical guide provides a comprehensive overview of **Methyl 3,5-dimethoxybenzoate**, a key chemical intermediate in organic synthesis. This document details its chemical identity, physicochemical properties, and spectroscopic data. Furthermore, it presents a detailed experimental protocol for its synthesis, offering a valuable resource for researchers in synthetic chemistry and drug discovery. While the direct biological activity of **Methyl 3,5-dimethoxybenzoate** is not extensively documented in publicly available literature, its utility as a precursor in the synthesis of more complex molecules is well-established. This guide also explores its application in a multi-step synthetic workflow.

Chemical Identity and Properties

Methyl 3,5-dimethoxybenzoate is an aromatic ester that serves as a versatile building block in organic chemistry. Its structure consists of a benzene ring substituted with two methoxy groups at positions 3 and 5, and a methyl ester group at position 1.

CAS Number: 2150-37-0[\[1\]](#)

IUPAC Name: methyl 3,5-dimethoxybenzoate[\[2\]](#)

Physicochemical Data

A summary of the key physicochemical properties of **Methyl 3,5-dimethoxybenzoate** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₄	[1]
Molecular Weight	196.20 g/mol	[1]
Appearance	White to beige solid	
Melting Point	42-43 °C	
Boiling Point	298 °C	
Solubility	Insoluble in water.	
SMILES	COC(=O)c1cc(OC)cc(OC)c1	
InChI	1S/C10H12O4/c1-12-8-4-7(10(11)14-3)5-9(6-8)13-2/h4-6H,1-3H3	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **Methyl 3,5-dimethoxybenzoate**.

¹H NMR Spectroscopy:

- Solvent: DMSO-d₆ (400 MHz)

- δ 7.07 (d, J=1.4 Hz, 2H, Ar-H)
 - δ 6.78 (t, J=1.4 Hz, 1H, Ar-H)
 - δ 3.85 (s, 6H, -OCH₃)
 - δ 3.80 (s, 3H, -COOCH₃)[\[3\]](#)

- Solvent: Acetone-d₆ (300 MHz)

- δ 7.12 (d, J=2.4 Hz, 2H, Ar-H)
- δ 6.69 (t, J=2.4 Hz, 1H, Ar-H)
- δ 3.86 (s, 6H, -OCH₃)
- δ 3.83 (s, 3H, -COOCH₃)^[3]

Infrared (IR) Spectroscopy:

- The IR spectrum of **Methyl 3,5-dimethoxybenzoate** is available in the NIST WebBook and other databases.^[4] Key absorptions are expected for the C=O stretching of the ester and C-O stretching of the ether and ester groups.

Mass Spectrometry (MS):

- The mass spectrum (electron ionization) shows a molecular ion peak (M⁺) at m/z 196.^[3]

Experimental Protocols

Synthesis of Methyl 3,5-dimethoxybenzoate from 3,5-Dihydroxybenzoic Acid

This protocol details the synthesis of **Methyl 3,5-dimethoxybenzoate** via the methylation of 3,5-dihydroxybenzoic acid followed by esterification.

Materials:

- 3,5-Dihydroxybenzoic acid
- Dimethyl sulfate
- Potassium carbonate
- Acetone
- Methanol
- Concentrated Sulfuric Acid

- Sodium hydroxide
- Hydrochloric acid
- Standard laboratory glassware and equipment

Procedure:

- Methylation of 3,5-Dihydroxybenzoic Acid to 3,5-Dimethoxybenzoic Acid:
 - In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in acetone.
 - Add anhydrous potassium carbonate (4.0 eq) to the solution and stir.
 - Carefully add dimethyl sulfate (3.0 eq) dropwise to the mixture.
 - Heat the reaction mixture to reflux (around 55 °C) and stir overnight.[5]
 - After cooling, remove the acetone under reduced pressure.
 - Add water to the residue and adjust the pH to 14 with a 30% sodium hydroxide solution to hydrolyze any ester byproducts. Heat at 75 °C for 4 hours.[5]
 - Cool the solution and acidify with concentrated hydrochloric acid to a pH of approximately 6 to precipitate the 3,5-dimethoxybenzoic acid.[5]
 - Filter the solid, wash with cold water, and dry.
- Esterification of 3,5-Dimethoxybenzoic Acid:
 - To a round-bottom flask, add the dried 3,5-dimethoxybenzoic acid (1.0 eq) and methanol (excess, to act as both solvent and reactant).
 - Slowly add a catalytic amount of concentrated sulfuric acid.
 - Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

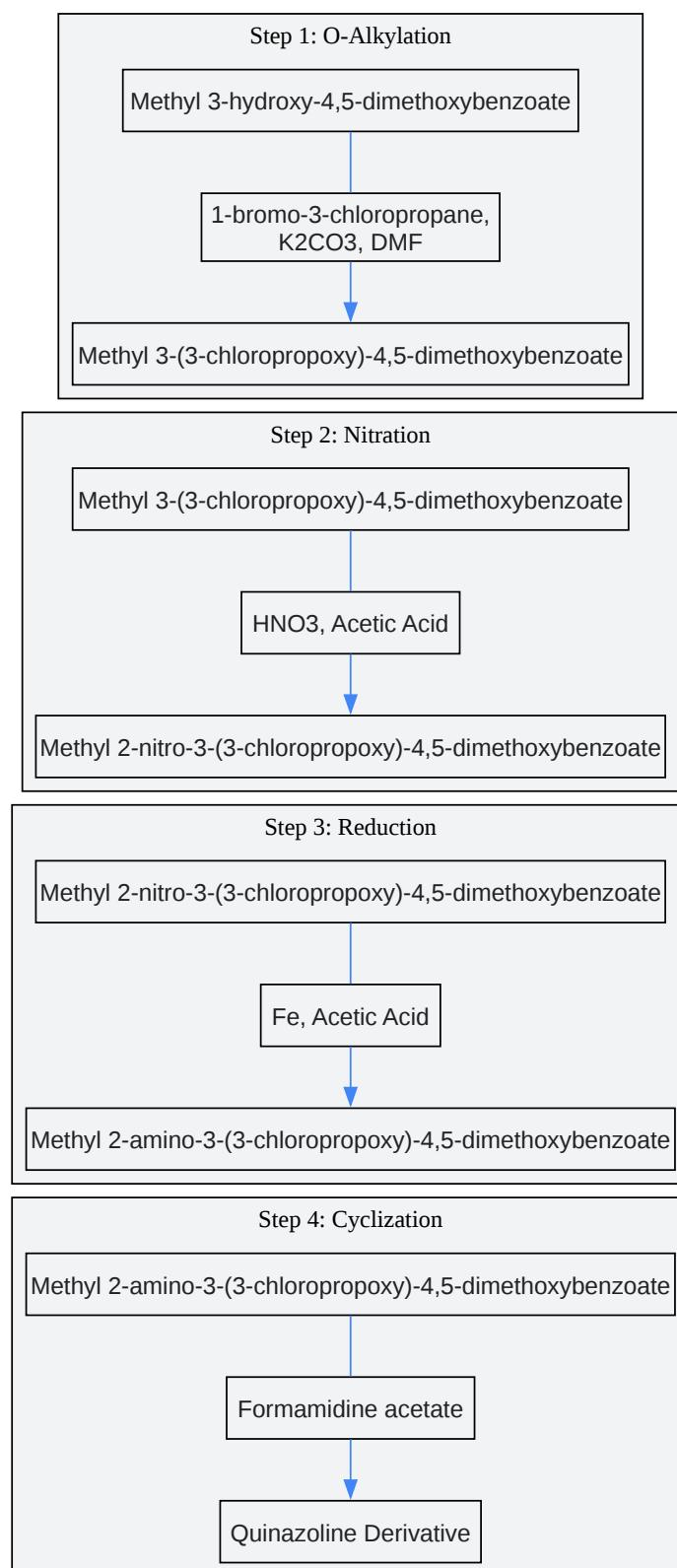
- After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine to neutralize the acid and remove impurities.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **Methyl 3,5-dimethoxybenzoate**.
- The crude product can be further purified by recrystallization or column chromatography.

Applications in Organic Synthesis

While information on the direct involvement of **Methyl 3,5-dimethoxybenzoate** in biological signaling pathways is limited, it is a valuable intermediate in the synthesis of more complex molecules. For instance, it can be used as a starting material for the synthesis of quinazoline derivatives, which are scaffolds of significant interest in medicinal chemistry.

Experimental Workflow: Synthesis of a Quinazoline Precursor

The following workflow illustrates the use of a compound structurally similar to **Methyl 3,5-dimethoxybenzoate**, namely Methyl 3-hydroxy-4,5-dimethoxybenzoate, in a multi-step synthesis. This provides a conceptual framework for how **Methyl 3,5-dimethoxybenzoate** could be similarly functionalized and utilized.

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Caption: A plausible synthetic workflow for a quinazoline derivative.

Conclusion

Methyl 3,5-dimethoxybenzoate is a commercially available and synthetically accessible compound with well-defined chemical and physical properties. This guide provides essential information for its identification, handling, and synthesis. While its direct biological roles are not extensively characterized, its utility as a precursor in the synthesis of pharmacologically relevant scaffolds underscores its importance in the field of drug discovery and development. The provided experimental protocols and synthetic workflow serve as a practical resource for researchers engaged in organic synthesis. Further investigation into the biological activities of this compound and its derivatives may reveal novel therapeutic applications.

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